molecular formula C17H24N2O4 B1445629 (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine CAS No. 1384268-90-9

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

Cat. No. B1445629
M. Wt: 320.4 g/mol
InChI Key: YOFQVFLXONCCSB-CQSZACIVSA-N
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Description

“®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine” is a complex organic compound. The compound’s empirical formula is C10H20N2O3 . The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .

Scientific Research Applications

Resin Bound α-Amino Acids for Synthesis

Resin bound α-amino acids, coupled with the UDC (Ugi/DeBOC/cyclize) strategy, have shown novel applications in the synthesis of 1,4-benzodiazepines and ketopiperazines. This method allows the preparation of highly pure and diverse arrays of these compounds, showcasing the potential for high-throughput synthesis of complex molecules (Hulme et al., 2000).

Piperazinones and Benzopiperazinones Synthesis

The reaction of alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines and glyoxylic acid has been demonstrated to directly yield piperazinones (2-oxopiperazines) in one step. Similarly, using monoprotected 1,2-phenylenediamine leads to benzopiperazinones. This method provides a straightforward approach to synthesizing these compounds, which are valuable in various chemical and pharmaceutical applications (Petasis & Patel, 2000).

Non-Peptide Fibrinogen Receptor Antagonists

Non-peptide glycoprotein (GP) IIb-IIIa antagonists based on the (S)-2-oxopiperazine-3-acetic acid moiety have been prepared, incorporating the indispensable Asp fragment. These antagonists, especially TAK-029, have shown potent inhibitory effects on platelet aggregation and GP IIb-IIIa-fibrinogen binding, indicating their potential utility in treating arterial thrombotic diseases (Sugihara et al., 1998).

properties

IUPAC Name

tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-10-14(12-20)19(15(21)11-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFQVFLXONCCSB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](N(C(=O)C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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